molecular formula C19H10Br2F11NO2 B11538498 2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

Cat. No.: B11538498
M. Wt: 653.1 g/mol
InChI Key: LLXAYXNOQHEGOJ-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol: is a chemical compound with the following properties:

    Linear Formula: CHBrNO

    CAS Number: 20099-04-1

    Molecular Weight: 371.03 g/mol

Preparation Methods

Synthetic Routes

Industrial Production

As of now, there is no widely established industrial production method for this compound. Researchers primarily synthesize it for specialized applications.

Chemical Reactions Analysis

Reactivity

    Bromination: The compound contains two bromine atoms, making it susceptible to bromination reactions.

    Imine Formation: The imine group (C=N) allows for reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Imine Formation: Reaction of an amine with an aldehyde or ketone.

Major Products

The major products depend on the specific reactions performed. Bromination will yield different dibrominated derivatives, while imine formation leads to the compound itself.

Scientific Research Applications

Chemistry

    Ligand Design: Its unique structure makes it a potential ligand for coordination chemistry.

    Organic Synthesis: Researchers may explore its reactivity in various synthetic transformations.

Biology and Medicine

    Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).

    Drug Development: Assessing its potential as a drug candidate due to its structural features.

Industry

    Materials Science:

Mechanism of Action

The exact mechanism of action remains speculative due to limited data. its structural features suggest potential interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H10Br2F11NO2

Molecular Weight

653.1 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H10Br2F11NO2/c20-10-3-8(14(34)11(21)5-10)6-33-12-4-9(18(28,29)30)1-2-13(12)35-7-16(24,25)19(31,32)17(26,27)15(22)23/h1-6,15,34H,7H2

InChI Key

LLXAYXNOQHEGOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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